molecular formula C10H9BrN2 B8590102 6-Bromo-2,4-dimethylquinazoline

6-Bromo-2,4-dimethylquinazoline

Cat. No. B8590102
M. Wt: 237.10 g/mol
InChI Key: CKPBMNWUPCRVMC-UHFFFAOYSA-N
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Patent
US08912173B2

Procedure details

415 mg N-(2-acetyl-4-bromophenyl)acetamide and 0.624 g of ammonium acetate was dissolved in 5 mL of glacial acetic acid and heated for 2 days at 100° C. The solvent was removed and the residue suspended in water and extracted with DCM. The organic phase was concentrated and purified via FCC (25 g SiO2, DCM:MeOH 100:0→70:30) to yield 90 mg of 6-bromo-2,4-dimethylquinazoline as oil. Analysis: HPLC-MS: Rt=1.26 min (method V003—003), M+H=237/239.
Quantity
415 mg
Type
reactant
Reaction Step One
Quantity
0.624 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[C:8]([Br:10])[CH:7]=[CH:6][C:5]=1[NH:11][C:12](=O)[CH3:13])(=O)[CH3:2].C([O-])(=O)C.[NH4+:19]>C(O)(=O)C>[Br:10][C:8]1[CH:9]=[C:4]2[C:5](=[CH:6][CH:7]=1)[N:11]=[C:12]([CH3:13])[N:19]=[C:1]2[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
415 mg
Type
reactant
Smiles
C(C)(=O)C1=C(C=CC(=C1)Br)NC(C)=O
Name
Quantity
0.624 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase was concentrated
CUSTOM
Type
CUSTOM
Details
purified via FCC (25 g SiO2, DCM:MeOH 100:0→70:30)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(=NC(=NC2=CC1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 90 mg
YIELD: CALCULATEDPERCENTYIELD 23.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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